3-Sulfinobenzoic Acid: Structural Insights, Physicochemical Profiling, and Synthetic Methodologies
3-Sulfinobenzoic Acid: Structural Insights, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
3-Sulfinobenzoic acid (CAS: 15451-00-0) is a highly versatile, dual-functional aromatic compound characterized by the presence of both a carboxylic acid and a sulfinic acid moiety on a rigid benzene scaffold [1]. While traditionally utilized as an intermediate in complex organic synthesis and cross-coupling reactions, its unique electronic properties and metal-coordinating capabilities have driven recent interest in its application within Metal-Organic Frameworks (MOFs), homogeneous catalysis, and bioisosteric drug design [2].
This technical guide provides an in-depth analysis of the physicochemical properties, structural logic, and validated synthetic methodologies for 3-sulfinobenzoic acid, designed to equip researchers with the mechanistic understanding required for advanced application development.
Chemical Architecture and Electronic Mapping
The molecular architecture of 3-sulfinobenzoic acid ( C7H6O4S ) is defined by a meta-substitution pattern. The carboxylic acid group (-COOH) at the C1 position acts as a meta-directing deactivator, which historically dictates the synthetic pathways used to functionalize the ring. The sulfinic acid group ( −SO2H ) at the C3 position introduces significant polarity, redox activity, and a secondary acidic proton.
Unlike stable sulfonic acids ( −SO3H ), sulfinic acids feature a sulfur atom in a lower oxidation state (+4), making them susceptible to oxidation or thermal disproportionation if not handled correctly. However, this same reactivity makes the −SO2H group an excellent nucleophile in alkylation reactions and a potent bidentate or monodentate ligand for transition metals [2].
Caption: Structural mapping and functional group properties of 3-sulfinobenzoic acid.
Physicochemical Properties
Understanding the physicochemical profile of 3-sulfinobenzoic acid is critical for optimizing reaction conditions, particularly regarding pH-dependent solubility and isolation protocols. The compound exhibits two distinct dissociation constants due to its dual acidic functional groups.
Quantitative Data Summary
| Property | Value | Reference / Source |
| IUPAC Name | 3-sulfinobenzoic acid | PubChem [1] |
| CAS Registry Number | 15451-00-0 | Benchchem [2] |
| Molecular Formula | C7H6O4S | PubChem[1] |
| Molecular Weight | 186.19 g/mol | PubChem[1] |
| SMILES | C1=CC(=CC(=C1)S(=O)O)C(=O)O | PubChem [1] |
| pKa (Carboxylic Acid) | 3.53 ± 0.08 | AICIS Report [3] |
| pKa (Sulfinic Acid) | ~1.5 – 2.0 (Estimated) | Structural Analogy |
| LogP (Predicted) | -0.48 to 0.6 | PubChem [1] |
| Appearance | Cream to white powder | AICIS Report [3] |
Note: The compound is highly soluble in aqueous basic solutions due to the formation of a disodium salt, but precipitates rapidly in highly acidic environments (pH < 2.0).
Synthetic Methodology: The Sulfonyl Chloride Reduction Protocol
Direct sulfination of benzoic acid is thermodynamically challenging and often yields complex mixtures. Consequently, the most reliable and scalable synthetic route involves the chemoselective reduction of 3-(chlorosulfonyl)benzoic acid.
Experimental Protocol
The following step-by-step methodology outlines a self-validating system for synthesizing 3-sulfinobenzoic acid, emphasizing the causality behind specific reagent choices and environmental controls.
Step 1: Reagent Preparation and Buffering
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Action: Suspend 1.0 equivalent of 3-(chlorosulfonyl)benzoic acid in an aqueous solution containing 1.85 equivalents of sodium sulfite ( Na2SO3 ) and 3.0 equivalents of sodium bicarbonate ( NaHCO3 ).
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Causality: Na2SO3 acts as a mild, chemoselective reducing agent that specifically reduces the sulfonyl chloride ( −SO2Cl ) to a sulfinic acid ( −SO2H ) without over-reducing it to a thiol ( −SH ). The NaHCO3 buffer is critical; it neutralizes the HCl byproduct generated during reduction, preventing the premature precipitation of the intermediate and avoiding the acid-catalyzed disproportionation of the sensitive sulfinic acid.
Step 2: Thermal Reduction
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Action: Heat the vigorously stirred mixture to 90 °C for 1 hour.
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Causality: Elevated temperatures ensure the complete dissolution of the intermediate sodium salts and drive the reduction kinetics to completion, overcoming the activation energy barrier of the two-electron transfer.
Step 3: Cooling and Acidification
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Action: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add concentrated hydrochloric acid ( HCl ) dropwise until the pH reaches approximately 2.0.
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Causality: During the reaction, the product exists as a highly water-soluble disodium salt. Dropping the pH below the pKa of both the carboxylic acid (3.53) and the sulfinic acid (~1.5) fully protonates the molecule. This eliminates its ionic character, drastically reducing its aqueous solubility and inducing rapid crystallization.
Step 4: Isolation and Purification
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Action: Collect the resulting cream-colored precipitate via vacuum filtration. Wash sequentially with ice-cold water and dry under a vacuum desiccator.
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Causality: Ice-cold water removes residual inorganic salts ( NaCl , Na2SO4 ) while minimizing the dissolution of the target product. Vacuum drying prevents thermal degradation (oxidation to sulfonic acid) that can occur if dried in an ambient-air oven.
Caption: Step-by-step synthetic workflow for the preparation of 3-sulfinobenzoic acid.
Applications in Advanced Materials and Drug Design
Metal-Organic Frameworks (MOFs) and Catalysis
Because 3-sulfinobenzoic acid possesses two distinct coordinating groups—the carboxylate and the sulfinate moieties—it is a compelling candidate for ligand design in coordination chemistry [2]. The carboxylate group typically adopts bidentate or bridging binding modes, while the softer sulfur atom of the sulfinate group can preferentially coordinate to softer transition metals (e.g., Pd, Pt, Ru). This dual functionality allows for the construction of highly tailored MOFs with unique pore environments, often utilized in selective gas separation or homogeneous catalysis.
Pharmaceutical Bioisosterism
In drug development, the sulfinic acid moiety is occasionally explored as a bioisostere for carboxylic acids or as a reactive warhead for covalent inhibition. Its ability to undergo controlled oxidation or act as a nucleophile allows medicinal chemists to synthesize complex biaryl compounds via Suzuki-Miyaura cross-coupling reactions, using 3-sulfinobenzoic acid as a functionalized building block [2].
Stability, Handling, and Safety Profiling
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Chemical Stability: 3-Sulfinobenzoic acid is stable under standard laboratory conditions but is susceptible to slow aerial oxidation to 3-sulfobenzoic acid. It should be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to maximize shelf life.
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Toxicology and Irritation: As an acidic compound, it is classified as a severe eye irritant and a skin irritant [3]. Aqueous solutions of the free acid exhibit a low pH (~1.8 at high concentrations), necessitating the use of appropriate PPE, including acid-resistant gloves and safety goggles.
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Environmental Impact: The compound is considered readily biodegradable and is unlikely to bioaccumulate due to its low partition coefficient (LogP < 1) and high polarity [3].
